molecular formula C16H23N5O2 B2933699 3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887876-53-1

3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2933699
CAS RN: 887876-53-1
M. Wt: 317.393
InChI Key: CEKFFVHUCOOMOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research has explored derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, like the compound , for their potential as antidepressant and anxiolytic agents. Studies found that certain derivatives exhibited significant serotonin receptor affinity and phosphodiesterase inhibitor activity, with promising results in in vivo studies for antidepressant effects. One specific derivative showed greater potency in antianxiety effects than a reference anxiolytic drug, diazepam (Zagórska et al., 2016).

Antiviral Activity

Another study focused on the synthesis of nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, closely related to the compound of interest. These analogues exhibited moderate activity against rhinoviruses at non-toxic dosage levels, demonstrating potential antiviral applications (Kim et al., 1978).

Antihypertensive and Antiviral Properties

In another study, derivatives of 7,8-polymethylenepurine were synthesized, leading to the discovery of compounds with potential antihypertensive and antiviral activities. This study exemplifies the broad application spectrum of purine derivatives in medicinal chemistry (Nilov et al., 1995).

Selective A3 Adenosine Receptor Antagonists

Research into imidazo[2,1-f]purinones, which are structurally similar to the compound of interest, identified potent and selective A3 adenosine receptor antagonists. These findings are significant for the development of targeted therapies in various medical applications (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of imidazole compounds is diverse and depends on the specific compound and its biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds suggests that they will continue to be a focus of research in the future .

properties

IUPAC Name

2-butyl-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-6-8-9-20-14(22)12-13(18(5)16(20)23)17-15-19(7-2)10(3)11(4)21(12)15/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKFFVHUCOOMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615266

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